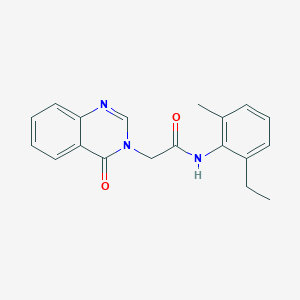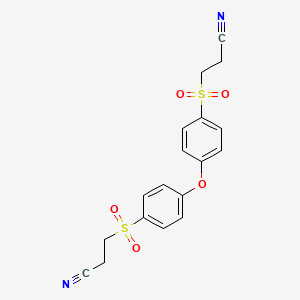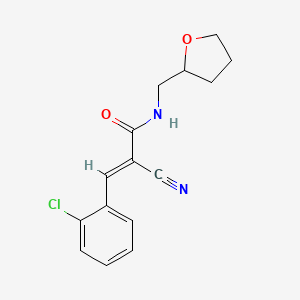
N-(2-ethyl-6-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ETHYL-6-METHYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Acylation Reaction: The acylation of the quinazolinone core with 2-(2-ETHYL-6-METHYLPHENYL)acetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2-ETHYL-6-METHYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Substitution reactions can introduce different substituents to the phenyl ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups to the phenyl ring.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It could bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
相似化合物的比较
Similar Compounds
N-(2-ETHYL-6-METHYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE: can be compared with other quinazolinone derivatives such as:
Uniqueness
The uniqueness of N-(2-ETHYL-6-METHYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
N-(2-ethyl-6-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-3-14-8-6-7-13(2)18(14)21-17(23)11-22-12-20-16-10-5-4-9-15(16)19(22)24/h4-10,12H,3,11H2,1-2H3,(H,21,23) |
InChI 键 |
ZIFLNZJZUQFFBU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979054.png)
![Ethyl 4-[({(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate](/img/structure/B11979058.png)


![7-[3-(4-Chlorophenoxy)-2-hydroxy-propyl]-8-[2-(dimethylamino)ethylamino]-3-methyl-xanthine](/img/structure/B11979084.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide](/img/structure/B11979092.png)
![6-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11979099.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979103.png)
![7-(2-Chlorobenzyl)-8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11979107.png)

![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-6-methyl-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11979119.png)
![3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B11979120.png)
